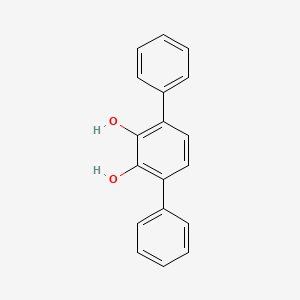
3,6-Diphenylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diphenylbenzene-1,2-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with two phenyl groups (-C6H5) at the 3 and 6 positions. This compound belongs to the class of diols, which are known for their diverse chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
3,6-Diphenylbenzene-1,2-diol can be synthesized through various methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and reaction parameters is crucial to achieve the desired product.
化学反应分析
Types of Reactions
3,6-Diphenylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohol derivatives.
科学研究应用
3,6-Diphenylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 3,6-Diphenylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl groups contribute to the compound’s stability and aromaticity, affecting its overall behavior in chemical and biological systems .
相似化合物的比较
Similar Compounds
Benzene-1,2-diol (Catechol): Similar structure but lacks the phenyl groups.
3,5-Diphenylbenzene-1,2-diol: Similar structure with phenyl groups at different positions.
1,2-Diphenylethane-1,2-diol: Similar diol structure but with an ethane backbone instead of a benzene ring.
Uniqueness
3,6-Diphenylbenzene-1,2-diol is unique due to the specific positioning of the phenyl groups, which influences its chemical properties and reactivity. This structural arrangement can lead to distinct interactions and applications compared to other similar compounds .
属性
CAS 编号 |
28911-15-1 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
3,6-diphenylbenzene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20)14-9-5-2-6-10-14/h1-12,19-20H |
InChI 键 |
NMVRYVCIBYSZGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


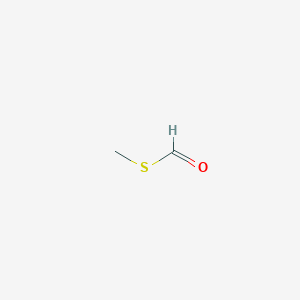
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
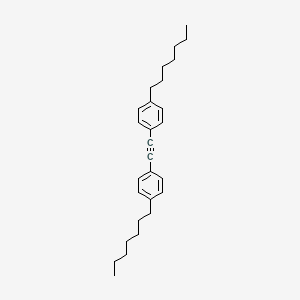

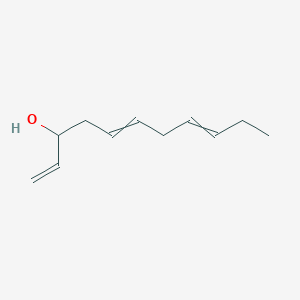
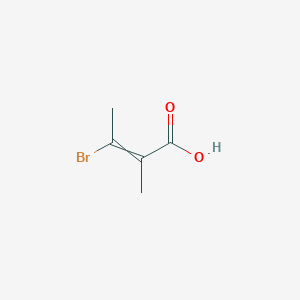
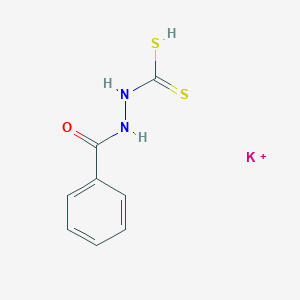
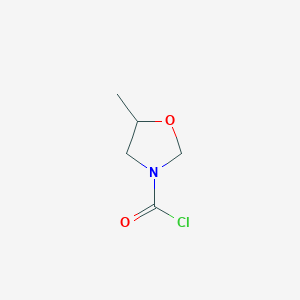
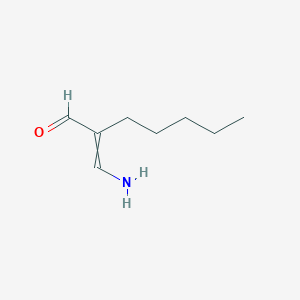
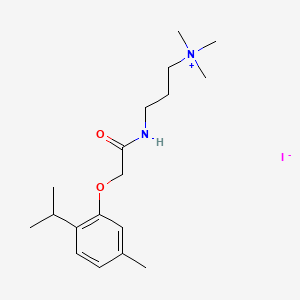

![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)

